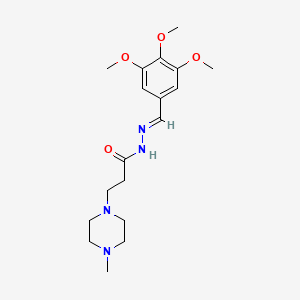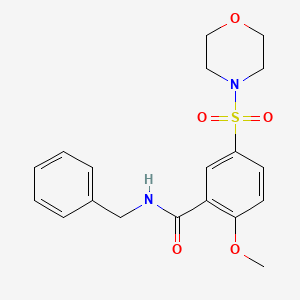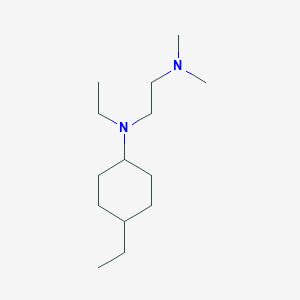
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide (DTBS) is a sulfonamide compound that has been used in various scientific research applications. DTBS is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The compound has been synthesized using different methods, including the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of pH in the body. Inhibition of these enzymes can lead to changes in pH, which can affect various physiological processes.
Biochemical and Physiological Effects
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to changes in pH, which can affect the activity of various enzymes and proteins in the body. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has various advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be stored for long periods without degradation. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is also soluble in organic solvents, which makes it easy to handle and use in experiments. However, one of the limitations is that it is not very water-soluble, which can limit its use in some experiments.
Orientations Futures
There are various future directions for the use of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide in scientific research. One of the directions is the development of new compounds based on 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide that have improved solubility and bioavailability. Another direction is the use of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion
In conclusion, 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is a sulfonamide compound that has been used in various scientific research applications. The compound has been synthesized using different methods, including the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which can lead to changes in pH and affect various physiological processes. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Méthodes De Synthèse
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide can be synthesized using different methods. One of the most common methods is the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine. The reaction is carried out in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The product is then purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has been used in various scientific research applications. One of the most common applications is as a reagent in the synthesis of sulfonamides. 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has also been used as a precursor in the synthesis of other compounds such as sulfonate esters and sulfonamidoalkyl ethers.
Propriétés
IUPAC Name |
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6-4-7(10)8(11)5-9(6)15(13,14)12(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKKQVSROKHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)

![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
